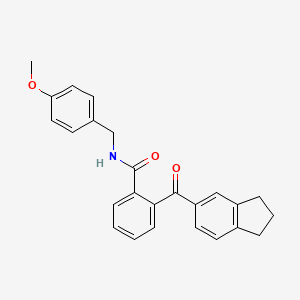

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(4-methoxybenzyl)benzenecarboxamide

Description

This compound features a benzamide core substituted with a 2,3-dihydro-1H-inden-5-ylcarbonyl group and an N-(4-methoxybenzyl) moiety.

Propriétés

IUPAC Name |

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c1-29-21-13-9-17(10-14-21)16-26-25(28)23-8-3-2-7-22(23)24(27)20-12-11-18-5-4-6-19(18)15-20/h2-3,7-15H,4-6,16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIOGPOHYLSMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(CCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(4-methoxybenzyl)benzenecarboxamide is a synthetic derivative belonging to the class of aminoindane compounds, which have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes an indene moiety, a methoxybenzyl group, and a benzenecarboxamide functional group. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Enzyme Inhibition : Many indene derivatives exhibit inhibitory effects on enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory processes.

- Receptor Modulation : These compounds may act as agonists or antagonists at neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

Anticancer Activity

A study evaluated the cytotoxic effects of various aminoindane derivatives against cancer cell lines. The results indicated that compounds similar to 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(4-methoxybenzyl)benzenecarboxamide exhibited significant cytotoxicity against HeLa cells with IC50 values ranging from 10 μM to 40 μM. The compound's ability to induce apoptosis was also noted, suggesting potential as an anticancer agent .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10.46 ± 0.82 | Apoptosis induction |

| Compound B | MRC-5 | 17.4 | Selective cytotoxicity |

Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential application in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways .

Case Studies

-

Case Study on Anticancer Properties :

In a recent trial, a derivative of the compound was tested for its effects on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, supporting its role as a potential anticancer therapeutic . -

Study on Neuroprotective Effects :

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzyl Group

N-(3-Chlorobenzyl)-2-(2,3-dihydro-1H-inden-5-ylcarbonyl)benzenecarboxamide (CAS: 866133-20-2)

- Structural Difference : Replaces the 4-methoxybenzyl group with 3-chlorobenzyl.

- This alteration may affect binding affinity in biological targets, as seen in other analogs where halogenated benzyl groups improve receptor specificity but reduce metabolic stability .

Compounds with N-(4-Methoxybenzyl) Substitutions

Pyridopyrimidine Derivatives (e.g., Compound 6b in )

- Core Structure : Pyrido[3,2-d]pyrimidin-4-amine vs. benzamide.

- However, the pyridopyrimidine core may confer distinct electronic properties and hydrogen-bonding capabilities .

Patent Compounds with 4-Methoxybenzyloxy Groups ()

- Structural Context: Compounds like N-(4-(4-(4-Methoxybenzyl氧)-3-chlorophenylamino)-...) highlight the prevalence of 4-methoxybenzyl in kinase inhibitors or anti-inflammatory agents. This suggests the target compound may belong to a class of molecules targeting similar pathways, though specific activity data are lacking .

Benzimidazole-Based Analogs

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Core Structure : Benzimidazole vs. benzamide.

- Such differences could lead to divergent biological activities, such as enhanced DNA binding or kinase inhibition .

Pyridazinone Derivatives as FPR2 Agonists

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Activity : Acts as a potent FPR2 agonist, implicating the 4-methoxybenzyl group in receptor activation. While the target compound shares this substituent, its benzamide-indenyl structure may target different pathways (e.g., cyclooxygenase or prostaglandin receptors) unless proven otherwise experimentally .

Data Table: Key Structural and Functional Comparisons

Q & A

Q. What are the established synthetic routes for 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(4-methoxybenzyl)benzenecarboxamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is synthesized via multi-step reactions, including Suzuki-Miyaura coupling for aryl-aryl bond formation and amide coupling using reagents like EDCI/DCC. Key steps:

- Indenone intermediate preparation : The 2,3-dihydro-1H-inden-5-ylcarbonyl group is synthesized via Friedel-Crafts acylation, requiring anhydrous AlCl₃ as a catalyst and controlled temperature (0–5°C) to avoid side reactions .

- Methoxybenzylamine coupling : The N-(4-methoxybenzyl) group is introduced via nucleophilic substitution or reductive amination, with NaBH₃CN as a reducing agent in methanol/THF .

- Yield optimization : Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical .

Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?

- Methodological Answer : Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy singlet at δ 3.8 ppm) and carbonyl signals (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- X-ray crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation in ethanol/dichloromethane .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or HRMS adducts)?

- Methodological Answer : Contradictions arise from solvent impurities , tautomerism , or dynamic stereochemistry . Mitigation strategies:

- Solvent-free NMR : Use deuterated DMSO to stabilize conformational isomers .

- Tandem MS/MS : Differentiate adducts (e.g., Na⁺/K⁺) by collision-induced dissociation .

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the methoxybenzyl group) by analyzing splitting changes at 25°C vs. −40°C .

Q. What strategies are effective for optimizing the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Pre-saturate buffers (PBS, pH 7.4) via sonication .

- Stability : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) and HPLC monitoring. Add antioxidants (e.g., BHT) for radical-sensitive moieties .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Vary substrate concentrations with fixed inhibitor doses .

- Docking studies : Employ AutoDock Vina with crystallographic enzyme structures (PDB) to predict binding modes of the indenylcarbonyl and methoxybenzyl groups .

- Site-directed mutagenesis : Validate predicted binding residues (e.g., catalytic lysine) via recombinant enzyme assays .

Data Contradiction & Mechanistic Analysis

Q. How should researchers address discrepancies between computational docking predictions and experimental IC₅₀ values?

- Methodological Answer : Discrepancies may stem from protein flexibility or solvent effects . Solutions:

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to account for protein conformational changes .

- Free-energy perturbation (FEP) : Calculate binding affinities for tautomeric or protonation states missed in docking .

- Synchrotron crystallography : Resolve ligand-enzyme complexes at ≤1.8 Å resolution to detect subtle interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.